Endothall

Vue d'ensemble

Description

La norcantharidine de sodium est un dérivé synthétique de la cantharidine, un composé initialement isolé de la méloé. Elle est connue pour ses propriétés anticancéreuses potentielles et est utilisée dans diverses applications de recherche scientifique. La norcantharidine de sodium est une forme déméthylée de la cantharidine, ce qui améliore sa solubilité et réduit sa toxicité par rapport au composé parent .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La norcantharidine de sodium est synthétisée à partir de la cantharidine par un processus de déméthylation. La synthèse implique les étapes suivantes :

Déméthylation de la cantharidine : La cantharidine est traitée avec une base forte, telle que l'hydroxyde de sodium, pour éliminer les groupes méthyle, ce qui donne la norcantharidine.

Formation du sel de sodium : La norcantharidine est ensuite mise à réagir avec l'hydroxyde de sodium pour former la norcantharidine de sodium.

Méthodes de production industrielle : La production industrielle de la norcantharidine de sodium suit des étapes similaires, mais à plus grande échelle. Le processus implique :

Déméthylation en vrac : De grandes quantités de cantharidine sont déméthylées à l'aide d'hydroxyde de sodium.

Purification : La norcantharidine résultante est purifiée par cristallisation ou d'autres techniques de purification.

Conversion en sel de sodium : La norcantharidine purifiée est ensuite convertie en sa forme de sel de sodium en réagissant avec l'hydroxyde de sodium.

Analyse Des Réactions Chimiques

Types de réactions : La norcantharidine de sodium subit diverses réactions chimiques, notamment :

Oxydation : La norcantharidine de sodium peut être oxydée pour former différents dérivés.

Réduction : Elle peut être réduite dans des conditions spécifiques pour produire des formes réduites du composé.

Substitution : La norcantharidine de sodium peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la norcantharidine de sodium .

4. Applications de recherche scientifique

La norcantharidine de sodium a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme réactif en synthèse organique et comme matière première pour la synthèse d'autres composés.

Biologie : La norcantharidine de sodium est étudiée pour ses effets sur les processus cellulaires, y compris la prolifération cellulaire et l'apoptose.

Médecine : Elle est étudiée pour ses propriétés anticancéreuses potentielles et est utilisée dans des études précliniques et cliniques pour le traitement du cancer.

Industrie : La norcantharidine de sodium est utilisée dans le développement de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'action

La norcantharidine de sodium exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Inhibition des protéines phosphatases : Elle inhibe les protéines phosphatases, ce qui entraîne une perturbation des voies de signalisation cellulaire.

Induction de l'apoptose : La norcantharidine de sodium induit l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres protéines apoptotiques.

Inhibition de la prolifération cellulaire : Elle inhibe la prolifération cellulaire en interférant avec le cycle cellulaire et en bloquant la synthèse de l'ADN.

Anti-métastase : La norcantharidine de sodium inhibe la métastase en réduisant l'expression des métalloprotéinases matricielles et d'autres protéines impliquées dans l'invasion tumorale

Composés similaires :

Cantharidine : Le composé parent à partir duquel la norcantharidine de sodium est dérivée. Elle est plus toxique et moins soluble que la norcantharidine de sodium.

Cantharidinate disodique : Un autre dérivé de la cantharidine ayant des propriétés similaires, mais des profils de solubilité et de toxicité différents.

Déméthylcantharidinate de sodium : Un composé apparenté ayant des propriétés anticancéreuses similaires, mais une structure chimique différente.

Unicité de la norcantharidine de sodium : La norcantharidine de sodium est unique en raison de sa solubilité accrue et de sa toxicité réduite par rapport à la cantharidine. Elle conserve les propriétés anticancéreuses de la cantharidine tout en minimisant les effets indésirables, ce qui en fait un candidat plus approprié pour les applications thérapeutiques .

Applications De Recherche Scientifique

Agricultural Applications

Aquatic Weed Control

Endothall is widely employed in managing aquatic weeds that can obstruct irrigation canals and affect water flow. Its formulations, such as dipotassium salt and monoamine salt, are effective against various submerged macrophytes and algae. Recent studies have indicated that this compound can be applied to flowing irrigation canals, where it is metered based on water discharge to achieve optimal concentrations over specified exposure periods .

Table 1: Efficacy of this compound on Aquatic Weeds

| Aquatic Species | Application Rate (mg ae/L) | Biomass Reduction (%) | Exposure Duration (days) |

|---|---|---|---|

| Vallisneria australis | 3.4 | 46 | 20 |

| Salvinia platyphylla | 5.0 | 91 | 30 |

| Myriophyllum spicatum | 4.8 | 98 | 21 |

This table summarizes the effectiveness of this compound in reducing biomass of key aquatic weed species during field trials in irrigation channels .

Environmental Management

This compound has been recognized for its role in managing invasive aquatic plant species due to its relatively quick dissipation compared to other herbicides. The U.S. Department of Agriculture has noted that while there are environmental risks associated with this compound, its benefits in controlling invasive species are significant .

Case Study: this compound in Irrigation Management

A study conducted in Australia demonstrated the successful application of this compound dimethylalkylamine salt in static irrigation channels during winter conditions. The research indicated that prolonged exposure (up to 30 days) resulted in substantial reductions in aquatic plant biomass, thereby improving irrigation water delivery .

Toxicological Applications

This compound has also been studied for its toxicological effects. Research indicates that it can inhibit protein phosphatases, which are crucial for cellular signaling pathways. A study highlighted that this compound and its derivatives showed varying levels of toxicity based on their ability to inhibit these enzymes, with implications for both agricultural safety and potential human health risks .

Table 2: Toxicity Profile of this compound Derivatives

| Compound | Inhibitory Potency (PP1/PP2A) | Toxicity Level |

|---|---|---|

| This compound | Moderate | Moderate |

| This compound Thioanhydride | High | High |

| Cantharidin | Very High | Very High |

This table summarizes the inhibitory potency of various compounds related to this compound, indicating significant differences in toxicity levels .

Systemic Activity Research

Recent investigations into the absorption and translocation characteristics of this compound have provided insights into its systemic activity within target plants. Studies have shown that this compound can accumulate significantly in species such as Eurasian watermilfoil and hydrilla, suggesting potential systemic effects beyond its contact herbicide classification .

Key Findings:

- Absorption rates varied among species, with dioecious hydrilla showing the highest accumulation.

- Translocation from shoots to roots reached notable percentages (up to 17.8%) within specified time frames post-application.

Mécanisme D'action

Sodium norcantharidin exerts its effects through several molecular targets and pathways:

Inhibition of Protein Phosphatases: It inhibits protein phosphatases, leading to the disruption of cellular signaling pathways.

Induction of Apoptosis: Sodium norcantharidin induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Inhibition of Cell Proliferation: It inhibits cell proliferation by interfering with the cell cycle and blocking DNA synthesis.

Anti-Metastasis: Sodium norcantharidin inhibits metastasis by reducing the expression of matrix metalloproteinases and other proteins involved in tumor invasion

Comparaison Avec Des Composés Similaires

Cantharidin: The parent compound from which sodium norcantharidin is derived. It is more toxic and less soluble than sodium norcantharidin.

Disodium Cantharidinate: Another derivative of cantharidin with similar properties but different solubility and toxicity profiles.

Sodium Demethylcantharidate: A related compound with similar anticancer properties but different chemical structure.

Uniqueness of Sodium Norcantharidin: Sodium norcantharidin is unique due to its enhanced solubility and reduced toxicity compared to cantharidin. It retains the anticancer properties of cantharidin while minimizing the adverse effects, making it a more suitable candidate for therapeutic applications .

Activité Biologique

Endothall, a systemic herbicide, is primarily used for controlling aquatic plants and algae in various ecosystems. Its biological activity is characterized by its effects on target species, degradation pathways, and interactions with microbial communities. This article provides a comprehensive overview of this compound's biological activity, including experimental findings, case studies, and detailed data.

This compound is available in various formulations, including dipotassium salt and monoamine salt. It acts by disrupting the plant's ability to photosynthesize, leading to cell membrane damage and ultimately plant death. The compound is particularly effective against submerged aquatic macrophytes such as Myriophyllum spicatum (Eurasian watermilfoil) and Hydrilla verticillata.

- Absorption : this compound is absorbed through plant tissues, primarily via leaves.

- Translocation : Once absorbed, it translocates from shoots to roots, affecting the entire plant system.

- Impact on Photosynthesis : It inhibits chlorophyll synthesis, disrupting the photosynthetic process.

Degradation Pathways

The degradation of this compound in aquatic environments is predominantly mediated by microbial activity. Studies have shown that various bacteria can utilize this compound as a carbon source, leading to its breakdown into simpler compounds like carbon dioxide and water.

Key Findings on Degradation

- Microbial Activity : Microorganisms are essential for the degradation of this compound; without sediment or microbial presence, degradation rates are significantly reduced .

- Persistence : Different formulations exhibit varied persistence in the environment. The monoamine formulation tends to be more persistent than the dipotassium salt .

| Formulation Type | Persistence Level | Key Microbial Degraders |

|---|---|---|

| Dipotassium Salt | Moderate | Arthrobacter spp. |

| Monoamine Salt | High | Various bacteria from aquatic sediments |

Experimental Studies

Several studies have been conducted to evaluate the biological activity of this compound under controlled conditions. A notable mesocosm experiment assessed how different water and sediment sources influenced this compound degradation.

Study Design

- Objective : To determine the effects of sediment and microbial communities on this compound degradation.

- Methodology : Mesocosms were established with varying combinations of water and sediment collected from different sources.

- Results : It was found that degradation commenced after a lag phase of 5–11 days in the presence of sediment, with nearly complete degradation observed by day 14 .

Case Studies

-

Efficacy Against Aquatic Weeds :

A study evaluated the effectiveness of this compound against Sagittaria species in irrigation channels. Results indicated significant reductions in biomass within days of application, supporting its use as an effective herbicide in aquatic environments . -

Toxicity Assessments :

Research has documented cases of this compound poisoning in humans, emphasizing the importance of understanding its toxicity profile. Two fatal cases highlighted the potential risks associated with improper handling or application .

Environmental Impact

This compound's application can lead to unintended consequences, such as the death of non-target species. While it effectively controls nuisance species, it can also harm desirable native plants like pondweeds and coontail . Therefore, careful identification and targeted application are crucial for mitigating ecological impacts.

Propriétés

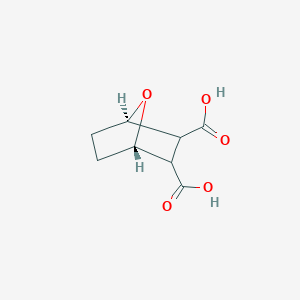

IUPAC Name |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041899 | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |

| Record name | Pancrelipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53608-75-6, 129-67-9 | |

| Record name | Pancrelipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancrelipase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.